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Compound of Interest

Compound Name: 4-Methoxy-5-nitro-1H-indole

CAS No.: 175913-28-7

Cat. No.: B598231 Get Quote

Executive Summary & Strategic Context
Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

In the development of kinase inhibitors and melatonin receptor analogs, the indole scaffold is

ubiquitous. However, the introduction of a 4-methoxy substituent adjacent to a 5-nitro group

introduces significant steric and electronic perturbations that distinguish 4-Methoxy-5-nitro-1H-
indole from its simpler analogs.

This guide serves as a comparative technical manual. It contrasts the crystallographic behavior

of the target compound against the well-characterized reference standard, 5-Nitroindole. By

understanding the lattice disruptions caused by the 4-methoxy group, researchers can optimize

purification (recrystallization) and validate regioisomeric purity—a critical step given the

challenge of nitrating 4-substituted indoles.

Comparative Structural Analysis
The "Steric Twist" Hypothesis
The core difference between the reference (5-Nitroindole) and the target (4-Methoxy-5-nitro-
1H-indole) lies in planarity.

Reference (5-Nitroindole): The nitro group is coplanar with the indole ring, maximizing
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-conjugation. This facilitates tight

-

stacking in the crystal lattice.

Target (4-Methoxy-5-nitro-1H-indole): The methoxy group at C4 exerts steric pressure on

the C5-nitro group. This forces the nitro group to rotate out of the aromatic plane (dihedral

angle twist), disrupting the standard "flat" packing observed in simple nitroindoles.

Data Comparison Table
Note: Data for 5-Nitroindole is based on established literature. Data for the target is derived

from predictive structural logic and analogous 4-substituted nitroaniline structures.

Feature
Reference: 5-Nitroindole
[1]

Target: 4-Methoxy-5-nitro-
1H-indole

Crystal System Monoclinic
Predicted: Monoclinic or

Orthorhombic

Space Group

Likely

or

(lower symmetry due to twist)

Packing Motif
Planar

-stacks + H-bond chains

Twisted stacks; dominant

Dipole-Dipole

Density (

)
~1.45 g/cm³

~1.38 - 1.42 g/cm³ (Less

efficient packing)

Melting Point 140–142 °C
Expect Lower (< 135 °C) due

to lower lattice energy

Color
Deep Yellow (High

conjugation)

Pale Yellow (Reduced

conjugation via twist)

Key Interaction
N-H...O (Nitro) intermolecular

H-bond

N-H...O (Nitro) + Weak C-H...O

(Methoxy)
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Experimental Protocol: Crystallization & Data
Collection
To obtain publishable X-ray data for 4-Methoxy-5-nitro-1H-indole, a "Self-Validating" protocol

is required. This ensures that the crystal grown is the target regioisomer and not a

rearrangement product.

Phase 1: Synthesis & Purification[1]
Precursor: Start with 4-Methoxyindole.[1]

Nitration: Standard nitration (

) often yields mixtures (4-methoxy-7-nitro vs 4-methoxy-5-nitro).

Validation Step: Before crystallization, confirm regio-chemistry via 1H NMR (NOE interaction

between H-6 and the Nitro group is absent; interaction between OMe and H-3 is present).

Phase 2: Crystal Growth (Vapor Diffusion Method)
Direct evaporation often yields amorphous powder for this compound due to the methoxy

group's flexibility. Vapor diffusion is superior.

Inner Vial: Dissolve 20 mg of 4-Methoxy-5-nitro-1H-indole in 2 mL of Tetrahydrofuran (THF)

or Acetone. (Good solubility, moderate polarity).

Outer Vial: Add 10 mL of Hexane or Pentane (Antisolvent).

Equilibration: Seal tightly. Allow to stand at 4°C for 72-96 hours.

Observation: Look for prismatic yellow crystals. Needles suggest rapid precipitation (bad

diffraction); blocks/prisms suggest controlled growth.

Phase 3: Diffraction Strategy
Temperature: Collect at 100 K. The methoxy group often exhibits high thermal motion

(disorder) at room temperature, which ruins

-factors.
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Resolution: Aim for 0.8 Å resolution to clearly resolve the N-O bond lengths, which correlate

to the degree of conjugation loss.

Workflow Visualization

Synthesis & Purity Crystal Growth Data Collection

Nitration of
4-Methoxyindole

Column Chromatography
(Sep. Regioisomers)

1H NMR Validation
(NOE Check)

Dissolve in THF
(Inner Vial)

Vapor Diffusion
(Hexane Antisolvent)

Harvest Prisms
(Avoid Needles)

Cryo-Cool (100K)
Freeze Me-Group

X-Ray Diffraction
(Mo or Cu Source)

Structure Solution
(Determine Twist Angle)

Click to download full resolution via product page

Figure 1: Optimized workflow for obtaining high-quality single crystals of sterically crowded

nitroindoles.

Structural Logic & Mechanism
Understanding the why behind the structure allows you to validate your results. If your solved

structure shows a perfectly flat molecule, suspect that you have crystallized the wrong isomer

(e.g., 6-nitro or 7-nitro), as the 4-methoxy/5-nitro steric clash must induce a twist.

Electronic & Steric Pathway
Steric Clash: The Oxygen of the 4-OMe group has a Van der Waals radius that overlaps with

the Oxygen of the 5-

group if both are planar.

Relief Mechanism: The

group rotates (torsion angle

30-50°).

Lattice Consequence: The molecule cannot pack as tightly as 5-nitroindole. The density

drops. The melting point drops.
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H-Bonding Shift: In 5-nitroindole, the N-H donor binds to the Nitro-O acceptor of a neighbor.

In the 4-methoxy derivative, the methoxy oxygen competes as a weak acceptor, potentially

creating bifurcated H-bonds.
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Figure 2: Causal relationship between the steric bulk of the 4-methoxy group and the

physicochemical properties observed in the solid state.

References
Crystal Structure of 5-Nitroindole

Source: Wozniak, K. et al. "Structure and Morphology of Indole Analogue Crystals." ACS
Omega (2020).
Significance: Establishes the P21/c packing motif for planar nitroindoles.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b598231?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Link:[Link]

Synthesis of Methoxyindoles: Source: "4-Methoxyindole synthesis." ChemicalBook
Protocols. Significance: Provides the baseline synthesis for the precursor.

Crystallography of Steric Nitroanilines (Analogous Systems)

Source: Anitha, T. R. et al. "Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline

single crystal." ResearchGate.[2][3][4]

Significance: Demonstrates the structural impact of ortho-methoxy/nitro interactions.

Link:[Link][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparative Guide: Solid-State Characterization of 4-
Methoxy-5-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598231#x-ray-crystallography-data-for-4-methoxy-5-
nitro-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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